6-Ethoxy-2-naphthaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-ethoxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-2-15-13-6-5-11-7-10(9-14)3-4-12(11)8-13/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGZDTOUNPFJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10615149 | |
| Record name | 6-Ethoxynaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757230-55-0 | |
| Record name | 6-Ethoxynaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10615149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Ethoxy 2 Naphthaldehyde and Its Structural Analogs
Traditional and Contemporary Synthetic Pathways
The construction of the 6-ethoxy-2-naphthaldehyde molecular framework can be achieved through a variety of established and modified synthetic protocols. These methods often leverage the inherent reactivity of the naphthalene (B1677914) core and the directing effects of its substituents.
Vilsmeier-Haack Formylation Strategies and Modifications
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic compounds. nih.govorgsyn.orgnih.gov The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). nih.govorgsyn.org This electrophilic species then attacks the aromatic ring, leading to the introduction of a formyl group upon hydrolysis. nih.gov For 2-ethoxynaphthalene (B165321), the ethoxy group acts as an activating, ortho-, para-directing group. The Vilsmeier-Haack reaction is expected to introduce the formyl group at the C1 or C6 position. Due to steric hindrance at the C1 position from the ethoxy group, formylation at the C6 position to yield this compound is a plausible outcome.
However, traditional Vilsmeier-Haack conditions have been reported to provide low yields of the desired product in some cases. For instance, one study noted a yield of less than 10% for a similar formylation reaction. mdpi.com To overcome such limitations, modifications to the formylating agent and reaction conditions have been explored. A notable alternative involves the use of 1,3,5-triazine (B166579) in the presence of polyphosphoric acid (PPA). This method has been shown to be significantly more efficient for the formylation of 2-ethoxynaphthalene, affording the corresponding naphthaldehyde in yields of approximately 60-80%. mdpi.com
Grignard Reaction-Based Approaches and Limitations
Grignard reactions offer a powerful tool for carbon-carbon bond formation. mdpi.com A potential synthetic route to this compound using this approach would involve the preparation of a Grignard reagent from 2-bromo-6-ethoxynaphthalene. This organomagnesium compound could then react with a suitable formylating agent, such as ethyl formate (B1220265) or N,N-dimethylformamide, to introduce the aldehyde functionality.
However, this approach is not without its limitations. Grignard reagents are highly reactive and are strong bases, which can lead to competing side reactions. organic-chemistry.org One significant challenge is the potential for the Grignard reagent to act as a base and deprotonate any acidic protons in the reaction mixture, including those on the formylating agent itself. Furthermore, the reaction of Grignard reagents with aldehydes can sometimes be complex, with possibilities of reduction and enolization, particularly with sterically hindered substrates. chemicalbook.com The presence of the bulky naphthalene ring system could exacerbate these issues, potentially leading to lower yields of the desired aldehyde. In some instances, aldehydes in specific chemical environments have shown a reluctance to react with Grignard reagents altogether. chemicalbook.com
Bromination-Reduction-Formylation Sequences
A multi-step sequence involving bromination, reduction, and formylation presents another viable pathway. Electrophilic aromatic substitution on naphthalene typically occurs at the α-position (C1) due to the greater stability of the resulting carbocation intermediate. rsc.org Therefore, direct bromination of 2-ethoxynaphthalene would likely yield 1-bromo-2-ethoxynaphthalene. To achieve substitution at the 6-position, one would need to start with a precursor that directs bromination to that site.
Assuming the successful synthesis of 2-bromo-6-ethoxynaphthalene, this intermediate could then be subjected to a formylation reaction. One common method for introducing a formyl group to an aryl bromide is through a lithium-halogen exchange followed by reaction with a formylating agent like DMF. This approach avoids the direct preparation of a Grignard reagent and can sometimes offer better yields and fewer side reactions.
Oxidation Reactions in Naphthaldehyde Synthesis (e.g., Selective Oxidation of Alcohols)
The selective oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. This strategy can be applied to the synthesis of this compound by first preparing the corresponding alcohol, (6-ethoxynaphthalen-2-yl)methanol. This alcohol precursor could potentially be synthesized via the reduction of a corresponding carboxylic acid or ester derivative.
Once the alcohol is obtained, a variety of oxidizing agents can be employed for its conversion to the aldehyde. For benzylic alcohols, which are structurally similar to naphthylmethyl alcohols, a range of selective oxidation methods are available. These include reagents like manganese dioxide (MnO₂), which is known for its chemoselectivity in oxidizing allylic and benzylic alcohols. A relevant example is the oxidation of 6-hydroxy-2-naphthylcarbinol to 6-hydroxy-2-naphthaldehyde (B1303687) using electrolytic manganese dioxide, which proceeded with a yield of 87%. rsc.org Green oxidation methods using catalysts like CuI-Y zeolite/TEMPO with air as the oxidant, or photocatalytic methods with catalysts like Eosin Y and molecular oxygen, have also been developed for the selective oxidation of benzylic alcohols to aldehydes. chemicalbook.comnih.gov
| Oxidizing Agent/System | Advantages | Typical Substrates |
|---|---|---|
| Manganese Dioxide (MnO₂) | High chemoselectivity for allylic and benzylic alcohols | Benzylic and allylic alcohols |
| CuI-Y zeolite/TEMPO/Air | Green, uses air as oxidant | Benzylic alcohols |
| Eosin Y/O₂/Light | Metal-free, photocatalytic | Benzylic alcohols |
Aldol (B89426) Condensation Precursors in Industrial Syntheses
Aldol condensation is a cornerstone of industrial organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex carbon skeletons. While not a direct method for the synthesis of this compound, aldol condensation is crucial for the preparation of precursors that can be subsequently cyclized and functionalized to form the naphthalene ring system.
For instance, a tandem reaction sequence involving an aldol condensation followed by a Diels-Alder reaction and subsequent aromatization can be a powerful strategy for constructing polysubstituted naphthalene derivatives. In a typical industrial setting, simpler, readily available aldehydes and ketones are used as starting materials in aldol reactions to build up larger, more complex molecules. These intermediates can then be subjected to further transformations to arrive at the desired naphthaldehyde structure. The efficiency and atom economy of aldol condensations make them an attractive approach for the large-scale production of the necessary building blocks.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.
In the context of this compound synthesis, several of the methodologies discussed can be adapted to be more environmentally benign. For example, the use of solvent-free or "dry media" reaction conditions can significantly reduce the generation of volatile organic compound (VOC) waste. The development of catalytic oxidation methods that utilize air or hydrogen peroxide as the oxidant, as opposed to stoichiometric and often toxic heavy metal-based reagents, is a key area of green chemistry research. mdpi.com For instance, the CuI-Y zeolite/TEMPO system for alcohol oxidation operates in ethanol, a relatively green solvent, and uses air as the terminal oxidant. nih.gov
Environmentally Benign Catalytic Systems
Traditional formylation methods, such as the Vilsmeier-Haack reaction, often rely on stoichiometric amounts of corrosive and hazardous reagents like phosphorus oxychloride (POCl₃), leading to significant waste and handling issues. cambridge.org Modern approaches seek to replace these with catalytic systems that are safer, more efficient, and often reusable.
One notable advancement involves the use of polyphosphoric acid (PPA) as a catalyst for the formylation of 2-ethoxynaphthalene, a direct precursor to naphthaldehyde derivatives. researchgate.net Research has demonstrated that heating 2-ethoxynaphthalene with 1,3,5-triazine in PPA provides the corresponding 2-ethoxy-naphthalene-1-carbaldehyde in yields of 60–80%. researchgate.net This method presents a significant improvement over the classical Vilsmeier reaction, which for similar substrates can result in yields of less than 10%. researchgate.net
PPA acts as both a catalyst and a reaction medium, offering advantages in terms of reaction efficiency and reduced corrosivity (B1173158) compared to reagents like POCl₃. The 1,3,5-triazine serves as the formylating agent in this process. researchgate.net The reaction conditions for this system are summarized in the table below.
| Reactant | Formylating Agent | Catalyst/Medium | Temperature | Time | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-Ethoxynaphthalene | 1,3,5-Triazine | Polyphosphoric Acid (PPA) | Not specified | Not specified | 2-Ethoxy-naphthalene-1-carbaldehyde | ~60-80% | researchgate.net |
This catalytic system avoids the use of halogenated reagents and the production of large amounts of phosphorus-based waste associated with the Vilsmeier-Haack reaction, marking a step towards a greener synthesis of naphthaldehyde analogs.
Solvent-Free or Aqueous Medium Reaction Development
The vast majority of chemical reactions are conducted in organic solvents, which contribute significantly to chemical waste and environmental pollution. The development of synthetic methods that operate in greener solvents like water, or under solvent-free conditions, is a key goal of sustainable chemistry.
For the synthesis of naphthaldehydes, progress has been made in developing reactions in aqueous media. For instance, an efficient Sommelet reaction for the synthesis of 2-naphthaldehyde (B31174) from 2-(bromomethyl)naphthalene (B188764) has been reported in water. chemicalbook.com This reaction is catalyzed by lanthanum(III) triflate and utilizes sodium dodecyl sulfate (B86663) (SDS) as a surfactant to facilitate the reaction in the aqueous phase. This approach, which proceeds with high yield, demonstrates the feasibility of moving from traditional organic solvents to water for the synthesis of naphthaldehyde structures. chemicalbook.com
| Reaction Type | Substrate | Solvent | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Sommelet Reaction | 2-(Bromomethyl)naphthalene | Water | Lanthanum(III) triflate / SDS | 100°C, 1.5 h | 94% | chemicalbook.com |
Furthermore, research into solvent-free reaction conditions has shown promise. While not yet specifically reported for this compound, the Vilsmeier-Haack reaction has been successfully demonstrated under solvent-free conditions for other aromatic compounds by grinding the reactants together in a mortar and pestle. researchgate.net This technique, known as mechanochemistry, can significantly reduce waste by eliminating the need for a solvent. Applying such solvent-free principles to the synthesis of this compound could offer a substantially greener alternative to conventional solution-phase methods.
Atom Economy and Waste Minimization Strategies
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy are inherently less wasteful.
A comparison between the classical Vilsmeier-Haack reaction and the 1,3,5-triazine/PPA method for the formylation of an alkoxy-naphthalene substrate highlights a significant difference in atom economy.
Vilsmeier-Haack Reaction: C₁₀H₇OR + C₃H₇NO (DMF) + POCl₃ → C₁₁H₇O(CHO) + (CH₃)₂NH + PO₂Cl + HCl
In this reaction, a substantial portion of the atoms from the dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are converted into byproducts rather than the final aldehyde, resulting in poor atom economy. cambridge.org
1,3,5-Triazine/PPA Reaction: 3 C₁₀H₇OR + C₃H₃N₃ (1,3,5-Triazine) --(PPA)--> 3 C₁₀H₇O(CHO) + 3 NH₃
In contrast, the formylation using 1,3,5-triazine as the formyl source is theoretically more atom-economical. All three carbon atoms of the triazine can potentially be transferred to the naphthalene substrate. The primary byproduct is ammonia, a small molecule. This approach maximizes the incorporation of atoms from the formylating agent into the final product. researchgate.net
The following table provides a theoretical comparison of the atom economy for these two formylation methods.
| Synthetic Method | Key Reagents | Major Byproducts | Theoretical Atom Economy* |
|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃ | (CH₃)₂NH, PO₂Cl, HCl | Low |
| 1,3,5-Triazine/PPA | 1,3,5-Triazine | NH₃ | High |
*Qualitative assessment based on the mass of reactants incorporated into the desired product versus byproducts.
By selecting reactions with inherently higher atom economy, such as the triazine-based formylation, chemists can significantly reduce the amount of waste generated per kilogram of product, aligning with the principles of sustainable chemical manufacturing. nih.gov
Sophisticated Spectroscopic Characterization and Structural Elucidation of 6 Ethoxy 2 Naphthaldehyde
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify the functional groups present and gain information about the molecular structure.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. The analysis of 6-Ethoxy-2-naphthaldehyde reveals characteristic absorption bands corresponding to its distinct structural components: the aldehyde group, the ethoxy substituent, and the naphthalene (B1677914) core.
The most prominent feature in the FT-IR spectrum is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the aldehyde functional group, typically observed in the region of 1700-1680 cm⁻¹. The aromatic nature of the naphthalene ring gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The presence of the ethoxy group is confirmed by C-O stretching vibrations, typically appearing as strong bands in the 1250-1050 cm⁻¹ region, and aliphatic C-H stretching vibrations from the ethyl chain just below 3000 cm⁻¹.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic (Naphthalene) | 3100-3000 | Medium-Weak |
| C-H Stretch | Aliphatic (Ethoxy CH₂, CH₃) | 2980-2850 | Medium |
| C=O Stretch | Aldehyde | 1700-1680 | Strong |
| C=C Stretch | Aromatic (Naphthalene) | 1600-1450 | Medium-Strong |
| C-O Stretch | Aryl Ether (Ar-O-C) | 1260-1200 | Strong |
Note: Data are estimated based on characteristic frequencies for functional groups.
FT-Raman spectroscopy serves as a valuable counterpart to FT-IR, as it detects vibrational modes that are often weak or absent in infrared spectra. Raman scattering intensity is dependent on the change in polarizability of a bond during vibration. Non-polar bonds and symmetric vibrations, which are often weak in FT-IR, tend to produce strong signals in FT-Raman.
For this compound, the symmetric stretching vibrations of the naphthalene ring system are expected to be particularly intense in the FT-Raman spectrum. The C=C bonds of the aromatic core, which possess high polarizability, will generate strong bands in the 1650-1550 cm⁻¹ region. While the carbonyl C=O stretch is also observable, it is typically less intense than in the FT-IR spectrum. This complementary nature is crucial for a complete vibrational analysis of the molecule.
Table 2: Expected Key FT-Raman Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic (Naphthalene) | 3100-3000 | Medium |
| C-H Stretch | Aliphatic (Ethoxy CH₂, CH₃) | 2980-2850 | Medium-Strong |
| C=C Stretch | Aromatic (Naphthalene Ring) | 1650-1550 | Strong |
Note: Data are estimated based on general principles of Raman spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete structural map of this compound can be constructed.
The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. For this compound, the spectrum can be divided into three distinct regions: the downfield aldehydic proton, the aromatic protons on the naphthalene ring, and the upfield protons of the ethoxy group.
The aldehydic proton (CHO) appears as a sharp singlet at approximately 10.07 ppm, a characteristic chemical shift due to the strong deshielding effect of the carbonyl group. The six protons on the naphthalene ring appear in the aromatic region (7.14-8.22 ppm), with their specific shifts and coupling patterns determined by their position relative to the electron-donating ethoxy group and the electron-withdrawing aldehyde group. The ethoxy group gives rise to a quartet at around 4.17 ppm (OCH₂) and a triplet at 1.48 ppm (CH₃), with a typical coupling constant (J) of about 7 Hz, confirming their adjacent relationship.
Table 3: ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CHO | 10.07 | singlet (s) | - |
| H-1 | 8.22 | singlet (s) | - |
| H-3 or H-4 | 7.89 | doublet of doublets (dd) | 8.8, 1.8 |
| H-8 | 7.87 | doublet (d) | 9.3 |
| H-5 | 7.76 | doublet (d) | 8.3 |
| H-7 | 7.21 | doublet of doublets (dd) | 8.8, 2.6 |
| H-5' | 7.14 | doublet (d) | 2.3 |
| OCH₂ | 4.17 | quartet (q) | 7.1 |
Data sourced from Bioorganic & Medicinal Chemistry, 17(6), 2452-2460 (2009). rsc.org
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. In this compound, thirteen distinct signals are expected: one for the aldehyde carbonyl, ten for the naphthalene ring carbons, and two for the ethoxy group carbons.
The aldehyde carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield around 192 ppm. The ten aromatic carbons resonate between approximately 106 and 161 ppm. The carbon atom bonded to the ethoxy group (C-6) is shifted downfield to ~161 ppm due to the deshielding effect of the oxygen atom. The carbon of the ethoxy methylene (B1212753) group (OCH₂) appears around 64 ppm, while the terminal methyl carbon (CH₃) is found furthest upfield at approximately 15 ppm.
Table 4: Estimated ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |
|---|---|
| CHO | 191.9 |
| C-6 | 161.0 |
| C-4a | 138.0 |
| C-2 | 134.5 |
| C-8a | 132.0 |
| C-4 | 131.5 |
| C-8 | 130.0 |
| C-5 | 125.0 |
| C-1 | 123.5 |
| C-7 | 120.0 |
| C-3 | 106.0 |
| OCH₂ | 63.8 |
Note: Assignments are estimated based on data for the analogous compound 6-Methoxy-2-naphthaldehyde (B117158) and standard substituent effects.
Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structural assignments of substituted aromatic systems. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) provide definitive evidence of through-bond and through-space connectivities.
HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). For this compound, key HMBC correlations would be expected between the aldehydic proton (H-C=O) and the C-2 and C-3 carbons of the naphthalene ring, confirming the position of the aldehyde group. Furthermore, correlations from the methylene protons (OCH₂) of the ethoxy group to the C-6 carbon would unambiguously establish the location of the ether linkage.
NOESY spectroscopy identifies protons that are close to each other in space, irrespective of their bonding arrangement. A crucial NOESY correlation would be observed between the H-5 proton and the methylene protons (OCH₂) of the ethoxy group, providing definitive proof of the substituent's position at C-6.
Table 5: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) / Protons (¹H) | Deduced Information |
|---|---|---|---|
| HMBC | CHO (~10.07 ppm) | C-2, C-3 | Confirms aldehyde at position 2 |
| HMBC | OCH₂ (~4.17 ppm) | C-6, CH₃ | Confirms ethoxy group connectivity |
| HMBC | H-5 (~7.76 ppm) | C-4, C-6, C-8a | Confirms naphthalene backbone |
| HMBC | H-7 (~7.21 ppm) | C-5, C-6, C-8a | Confirms naphthalene backbone |
| NOESY | OCH₂ (~4.17 ppm) | H-5, H-7 | Proximity confirms ethoxy at C-6 |
| NOESY | H-1 (~8.22 ppm) | H-8 | Proximity confirms ring assignments |
Note: Correlations are predicted based on the known molecular structure.
Based on a thorough review of available scientific literature, the specific, in-depth spectroscopic data required to fully populate the requested article outline for this compound is not publicly available at this time. Research and characterization data for this specific compound are limited, preventing a detailed and scientifically accurate composition for the majority of the requested subsections.
Specifically, there is no available published data for the following analytical characterizations of This compound :
Solid-State NMR Investigations: No studies on the molecular packing and dynamics using this technique could be located.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Detailed photophysical studies and specific data on electronic transitions are not present in the available literature.
X-ray Diffraction (XRD) Crystallography: There are no published single-crystal X-ray diffraction studies. Consequently, precise atomic coordinates, bond parameters, and analyses of intermolecular interactions like hydrogen bonding or dimer formation for the solid state are unavailable.
Mass Spectrometry: While the molecular weight can be calculated, detailed studies on the specific fragmentation patterns of this molecule have not been published.
Elemental Analysis: Specific experimental results for compositional verification from published articles are not available.
Generating an article based on the provided sophisticated outline would require fabricating data, which would be scientifically inaccurate. Adherence to the instructions to provide thorough, informative, and scientifically accurate content for each specific subsection cannot be met due to the absence of the necessary primary research data for this compound.
Advanced Computational Chemistry and Theoretical Investigations of 6 Ethoxy 2 Naphthaldehyde
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It is employed to investigate the electronic structure of many-electron systems, providing a framework to understand and predict a wide array of molecular properties. researchgate.netmdpi.com DFT calculations for 6-Ethoxy-2-naphthaldehyde would focus on determining its ground-state electronic properties, optimized geometry, and vibrational modes, which are fundamental to its characterization.
A primary step in the theoretical study of this compound involves geometry optimization. This computational process systematically alters the molecule's geometry to find the arrangement of atoms that corresponds to the lowest potential energy, representing the most stable three-dimensional structure. nih.gov
Following optimization, vibrational frequency calculations are performed. These calculations serve two main purposes:
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state. nih.gov
Prediction of Infrared (IR) and Raman Spectra: The calculated vibrational modes and their corresponding frequencies can be directly correlated with the peaks observed in experimental IR and Raman spectra. researchgate.net This comparison is crucial for structural validation. For naphthaldehyde derivatives, characteristic vibrational bands include C-H stretching of the aromatic ring, the distinct stretching of the aldehyde C=O and C-H groups, and various in-plane and out-of-plane bending vibrations of the naphthalene (B1677914) core. researchgate.net
Table 1: Illustrative Vibrational Mode Assignments for a Naphthaldehyde Derivative Based on DFT Calculations This table presents typical vibrational modes and frequency ranges expected for a molecule like this compound, as informed by studies on related compounds.
| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Description |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the naphthalene ring. |
| 2990-2850 | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of C-H bonds in the ethoxy group (-OCH₂CH₃). |
| 2850-2700 | Aldehyde C-H Stretch | Characteristic stretching of the hydrogen atom attached to the carbonyl group. |
| 1710-1680 | Carbonyl C=O Stretch | The prominent stretching vibration of the aldehyde's carbonyl group. |
| 1630-1500 | Aromatic C=C Stretch | In-plane stretching vibrations of the carbon-carbon bonds within the naphthalene ring system. |
| 1480-1150 | C-H In-plane Bending | Bending vibrations of the C-H bonds within the plane of the naphthalene ring. |
| 1260-1000 | C-O Stretch | Stretching vibrations associated with the ethoxy group's C-O bonds. |
| 1050-700 | C-H Out-of-plane Bending | Bending vibrations of the C-H bonds perpendicular to the plane of the naphthalene ring. |
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). koreascience.kr The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy and spatial distribution of these orbitals are critical for understanding a molecule's chemical reactivity and electronic properties. koreascience.kr
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. materialsciencejournal.org This energy gap also provides a first approximation of the energy required for the lowest electronic transition, which is related to the molecule's UV-Visible absorption. nih.gov
From the energies of the HOMO and LUMO, several global quantum chemical descriptors can be calculated to quantify reactivity: mdpi.commaterialsciencejournal.org
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Chemical Hardness (η): Calculated as (I - A) / 2. It measures resistance to change in electron distribution.
Electrophilicity Index (ω): Calculated as μ² / (2η), where μ is the chemical potential, (-(I+A)/2). This index quantifies the electron-accepting capability.
For this compound, the HOMO is expected to be distributed primarily over the electron-rich naphthalene ring and the oxygen of the ethoxy group, while the LUMO would likely be localized on the electron-withdrawing aldehyde group and the aromatic system. koreascience.kr
Table 2: Key Quantum Chemical Descriptors Derived from HOMO-LUMO Energies This table outlines important reactivity indices calculated from FMO analysis and provides illustrative values based on related aromatic aldehydes.
| Descriptor | Formula | Significance | Illustrative Value |
|---|---|---|---|
| EHOMO | - | Energy of the highest occupied molecular orbital | -6.5 eV |
| ELUMO | - | Energy of the lowest unoccupied molecular orbital | -2.1 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | 4.4 eV |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 6.5 eV |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | 2.1 eV |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer | 2.2 eV |
| Electrophilicity Index (ω) | μ² / (2η) | Capacity to accept electrons | 4.9 eV |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. youtube.com It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. walisongo.ac.id This map is invaluable for identifying the reactive sites for electrophilic and nucleophilic attacks. researchgate.net
The standard color scheme is:
Red: Regions of most negative potential, indicating electron-rich areas, which are susceptible to electrophilic attack.
Blue: Regions of most positive potential, indicating electron-poor areas, which are susceptible to nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential. youtube.com
In the case of this compound, an MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen of the aldehyde group, highlighting its role as a hydrogen bond acceptor and a site for electrophilic interaction. researchgate.net Conversely, the area around the aldehyde hydrogen would exhibit a positive potential (blue), indicating its electrophilic character. The naphthalene ring would likely show a more complex potential distribution, influenced by the interplay between the electron-donating ethoxy group and the electron-withdrawing aldehyde group.
DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural verification. science.gov
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. science.gov By comparing the computed shifts with those obtained from experimental NMR spectra, the proposed structure of this compound can be confidently confirmed.
IR Spectroscopy: As discussed in section 4.1.1, the calculation of vibrational frequencies and their intensities directly simulates the IR spectrum. researchgate.net
UV-Vis Spectroscopy: While the HOMO-LUMO gap offers a qualitative estimate, more accurate predictions of electronic absorption spectra are achieved using Time-Dependent DFT (TD-DFT), which is discussed in the following section. materialsciencejournal.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To accurately investigate the electronic excited states and predict the UV-Vis absorption spectrum of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.org TD-DFT extends the principles of DFT to time-dependent phenomena, making it ideal for calculating the properties of molecules after they have absorbed light. uci.eduresearchgate.net
The primary outputs of a TD-DFT calculation are the vertical excitation energies and their corresponding oscillator strengths. nih.gov
Excitation Energy: This corresponds to the energy required to promote an electron from an occupied orbital to an unoccupied orbital. It dictates the position (wavelength) of an absorption peak in the UV-Vis spectrum.
Oscillator Strength: This value is related to the probability of a given electronic transition occurring. It corresponds to the intensity of the absorption peak.
For this compound, TD-DFT would likely predict strong absorptions in the UV region corresponding to π → π* transitions within the naphthalene aromatic system. nih.gov The specific energies and intensities of these transitions would be influenced by the ethoxy and aldehyde functional groups. The choice of the DFT functional is critical in TD-DFT calculations, as some functionals are better suited for describing certain types of electronic excitations, such as charge-transfer states. nih.govchemrxiv.org
Table 3: Representative TD-DFT Output for an Aromatic Aldehyde This table shows a typical format for TD-DFT results, predicting the key electronic transitions that constitute a UV-Vis spectrum.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|---|---|
| S₁ | 3.85 | 322 | 0.05 | HOMO → LUMO (85%) | π → π* |
| S₂ | 4.21 | 294 | 0.62 | HOMO-1 → LUMO (70%) | π → π* |
| S₃ | 4.55 | 272 | 0.45 | HOMO → LUMO+1 (65%) | π → π* |
Molecular Dynamics (MD) Simulations (General Theoretical Approach for Molecular Interactions)
While DFT and TD-DFT are excellent for studying the properties of a single, isolated molecule, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly in a condensed phase (e.g., in solution or as a solid). MD simulations model the movements of atoms and molecules based on the forces acting upon them, which are typically described by a force field.
For this compound, MD simulations could be employed to study several phenomena:
Solvation Effects: To understand how solvent molecules (e.g., water, ethanol) arrange themselves around the solute and how this affects its conformation and properties.
Intermolecular Interactions: To investigate how molecules of this compound interact with each other in a crystal or amorphous solid, including π-π stacking of the naphthalene rings.
Surface Adsorption: To model the interaction and binding of the molecule on the surface of a material, which is relevant in fields like catalysis or materials science. dtu.dk
The parameters for the force field used in MD can be derived from high-level DFT calculations to ensure a more accurate representation of the intramolecular and intermolecular forces. This multiscale approach, combining quantum mechanics with classical dynamics, provides a comprehensive picture of the molecule's behavior from its electronic structure to its macroscopic properties.
Quantum Topological Atoms in Molecules (AIM) Theory for Intermolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, provides a powerful framework for defining atoms and chemical bonds based on the topology of the electron density (ρ(r)). nih.govnih.gov This approach allows for a rigorous quantitative analysis of intermolecular interactions by identifying critical points in the electron density. nih.gov In the context of this compound, AIM analysis can elucidate the nature and strength of various non-covalent interactions that dictate its crystal packing and supramolecular architecture.
The core of AIM analysis involves locating bond critical points (BCPs), which are points of minimum electron density along a path between two interacting nuclei, known as a bond path. dntb.gov.ua The properties of the electron density at these BCPs provide critical information about the interaction. Key parameters include:
The electron density (ρ(r)) : Its magnitude correlates with the strength of the bond.
The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A positive value (∇²ρ(r) > 0) signifies a depletion of charge, characteristic of "closed-shell" interactions like hydrogen bonds, ionic bonds, and van der Waals forces. nih.gov A negative value (∇²ρ(r) < 0) indicates charge concentration, typical of "shared-shell" covalent interactions.
Energy Densities : The local kinetic energy density (G(r)), potential energy density (V(r)), and total energy density (H(r) = G(r) + V(r)) at the BCP offer further insight. For hydrogen bonds, the ratio of the absolute potential energy density to the kinetic energy density (|V(r)|/G(r)) can describe the degree of covalent character. nih.gov
While a specific AIM study on this compound is not available, the table below illustrates the typical data obtained from such an analysis to characterize intermolecular contacts.
| Interaction Type | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Interaction Nature |
|---|---|---|---|---|
| C-H···O | 0.002 - 0.035 | Positive | Slightly Negative/Positive | Weak to Moderate Hydrogen Bond |
| C-H···π | 0.001 - 0.010 | Positive | Slightly Positive | Weak Electrostatic |
| H···H | < 0.002 | Positive | Positive | Van der Waals |
| π···π | 0.001 - 0.008 | Positive | Slightly Positive | Weak Electrostatic |
Non-Linear Optical (NLO) Properties Prediction
Organic molecules with extended π-conjugated systems, such as naphthaldehyde derivatives, are of significant interest for their potential applications in non-linear optics (NLO). nih.gov Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO response of these materials, guiding the synthesis of novel chromophores. mdpi.comphyschemres.org The key parameter for quantifying second-order NLO activity is the first-order hyperpolarizability (β). physchemres.org
| Compound | Computational Method | Calculated Property | Predicted NLO Activity |
|---|---|---|---|
| This compound | DFT (e.g., B3LYP) | First-order Hyperpolarizability (β) | Expected to be a potential NLO material |
| 6-Methoxy-2-naphthaldehyde (B117158) (Analogue) | Experimental (Kurtz-Perry) | SHG Efficiency vs. Urea | 0.59 times that of Urea |
| Urea (Reference) | DFT / Experimental | Hyperpolarizability / SHG Efficiency | Standard reference for NLO properties |
Supramolecular Assembly and Interaction Energy Calculations
The arrangement of molecules in the solid state, or supramolecular assembly, is governed by a delicate balance of intermolecular interactions. mdpi.com Computational chemistry provides essential tools to understand and predict how molecules like this compound self-assemble. mdpi.com By calculating the interaction energies between molecular pairs, it is possible to identify the primary forces driving crystal formation.
DFT calculations are commonly used to compute the binding energy of molecular dimers extracted from a crystal lattice. This helps to quantify the strength of specific interactions, such as hydrogen bonds and π-π stacking. For instance, studies on naphthalene-based donor-acceptor complexes have used DFT to analyze the π–π interactions that stabilize the structure. rsc.org Furthermore, methods like Natural Bond Orbital (NBO) analysis can be employed to calculate second-order interaction energies (E(2)), which provide a quantitative measure of donor-acceptor charge transfer stabilization. nih.gov
While specific interaction energy calculations for this compound are not published, studies on derivatives of its isomer, 2-ethoxy-1-naphthaldehyde, show that weak C-H···π interactions can link molecules to form a three-dimensional supramolecular framework. iucr.orgnih.govnih.gov This indicates that such interactions are also likely to be crucial in the supramolecular assembly of this compound.
| Interaction Type | Computational Method | Calculated Parameter | Typical Energy Range (kcal/mol) |
|---|---|---|---|
| Hydrogen Bonding (e.g., C-H···O) | DFT, NBO | Binding Energy, E(2) | -2 to -10 |
| π-π Stacking | DFT with dispersion correction | Binding Energy | -1 to -5 |
| C-H···π Interactions | DFT with dispersion correction | Binding Energy | -0.5 to -2.5 |
| Van der Waals Forces | Molecular Mechanics / DFT | Interaction Energy | -0.1 to -1.0 |
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgsemanticscholar.org The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, colored according to various properties to highlight intermolecular contacts. A key property mapped is the normalized contact distance (dnorm), which identifies regions of significant intermolecular interaction.
Although a crystal structure for this compound itself is not available for this analysis, a detailed Hirshfeld surface analysis has been performed on a Schiff base derivative of its isomer, (E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-5,6,7,8-tetrahydronaphthalen-1-amine. nih.gov The findings from this closely related structure offer a clear indication of the types of interactions that would be expected to dominate the crystal packing of this compound. The analysis revealed that the packing is dominated by weak, non-specific contacts, particularly H···H interactions, with a significant contribution from C···H/H···C contacts.
| Intermolecular Contact Type | Contribution (%) in a Related Naphthalene Structure nih.gov | Description |
|---|---|---|
| H···H | 67.2% | Represents the most significant contribution, typical for organic molecules rich in hydrogen. |
| C···H / H···C | 26.7% | Indicates numerous weak C-H···π and van der Waals interactions. |
| C···C | 2.5% | Suggests the presence of π-π stacking interactions between naphthalene rings. |
| C···O / O···C | 2.0% | Corresponds to interactions involving the ethoxy and carbonyl groups. |
| N···H / H···N | 1.4% | Specific to the Schiff base derivative containing a nitrogen atom. |
| O···H / H···O | 0.2% | Represents weak C-H···O hydrogen bonding contacts. |
Chemical Reactivity and Derivatization Strategies of 6 Ethoxy 2 Naphthaldehyde
Aldehyde Functional Group Transformations
The aldehyde group is a versatile functional handle for a variety of chemical reactions, including condensations, imine formations, reductions, and oxidations.
The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are α,β-unsaturated ketones. scispace.comijarsct.co.in This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone. ijarsct.co.in In the context of 6-ethoxy-2-naphthaldehyde, it serves as the aldehyde component, reacting with various substituted acetophenones to yield naphthylchalcones. ulpgc.es
The reaction is typically carried out in the presence of an aqueous or alcoholic alkali base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). ijarsct.co.in The base facilitates the deprotonation of the α-carbon of the ketone, forming an enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol (B89426) addition product readily undergoes dehydration to form the stable, conjugated chalcone (B49325) structure. ulpgc.es The presence of the reactive α,β-unsaturated keto function in the resulting chalcones makes them valuable precursors for the synthesis of various heterocyclic compounds. rjlbpcs.com
Table 1: Representative Claisen-Schmidt Condensation of this compound
| Aldehyde Reactant | Ketone Reactant | Base Catalyst | Product (Chalcone) |
| This compound | Acetophenone | NaOH or KOH | (E)-1-phenyl-3-(6-ethoxynaphthalen-2-yl)prop-2-en-1-one |
| This compound | 4-Methoxyacetophenone | NaOH or KOH | (E)-3-(6-ethoxynaphthalen-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one |
| This compound | 4-Chloroacetophenone | NaOH or KOH | (E)-1-(4-chlorophenyl)-3-(6-ethoxynaphthalen-2-yl)prop-2-en-1-one |
This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines or azomethines. ijacskros.comjetir.org These compounds are characterized by the presence of a carbon-nitrogen double bond (-C=N-). The reaction is typically acid- or base-catalyzed and involves the nucleophilic addition of the amine to the aldehyde's carbonyl group, followed by the elimination of a water molecule. scispace.com
Schiff bases derived from this compound are of significant interest in coordination chemistry. nih.gov The imine nitrogen atom, often in conjunction with other nearby donor atoms (like a hydroxyl group if present on the amine reactant), can effectively chelate to metal ions. nih.gov This property makes them valuable ligands for the design and synthesis of metal complexes with diverse geometries and potential applications in catalysis and material science. sysrevpharm.orgmdpi.com The stability and electronic properties of the resulting metal complexes can be fine-tuned by varying the substituent on the primary amine. nih.gov
Table 2: Schiff Base Formation with this compound
| Aldehyde Reactant | Amine Reactant | Product (Schiff Base/Imine) |
| This compound | Aniline | (E)-N-(6-ethoxynaphthalen-2-ylmethylene)aniline |
| This compound | Ethanolamine | (E)-2-(((6-ethoxynaphthalen-2-yl)methylene)amino)ethan-1-ol |
| This compound | p-Toluidine | (E)-N-(6-ethoxynaphthalen-2-ylmethylene)-4-methylaniline |
The aldehyde functional group of this compound can be selectively reduced to a primary alcohol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.comyoutube.com In this reaction, NaBH4 serves as a source of hydride ions (H-), which attack the electrophilic carbonyl carbon. masterorganicchemistry.com The reaction is typically performed in an alcoholic solvent, such as methanol (B129727) or ethanol, and is followed by a workup step to protonate the resulting alkoxide, yielding (6-ethoxynaphthalen-2-yl)methanol. youtube.com This transformation is chemoselective, meaning NaBH4 will reduce the aldehyde without affecting other less reactive functional groups like esters that might be present in the molecule. masterorganicchemistry.com Biocatalytic methods, using whole cells of microorganisms like Candida parapsilosis, have also been employed for the reduction of the structurally similar 6-methoxy-2-naphthaldehyde (B117158), suggesting a potential green chemistry approach for the ethoxy analogue. researchgate.net
Furthermore, the aldehyde can be converted into an amine through reductive amination. This process involves the initial formation of a Schiff base with a primary or secondary amine, which is then reduced in situ. A common method involves the use of sodium borohydride in the presence of an acid. organic-chemistry.org
Table 3: Reduction Products of this compound
| Reaction Type | Reducing Agent | Amine (if applicable) | Product |
| Aldehyde Reduction | Sodium Borohydride (NaBH4) | N/A | (6-Ethoxynaphthalen-2-yl)methanol |
| Reductive Amination | Sodium Borohydride (NaBH4) | Methylamine | N-((6-ethoxynaphthalen-2-yl)methyl)methanamine |
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 6-ethoxy-2-naphthoic acid. Potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent capable of effecting this transformation. libretexts.orgmychemblog.com The reaction is often carried out under basic or acidic conditions. Under these conditions, the aldehyde is converted to the carboxylate salt, which upon acidic workup yields the final carboxylic acid product. mychemblog.com The oxidation of a naphthaldehyde to a naphthoic acid is a key step in the synthesis of various fine chemicals and pharmaceutical intermediates. For instance, the oxidation of naphthalene (B1677914) itself with acidic KMnO4 yields phthalic acid, demonstrating the oxidant's ability to cleave one of the aromatic rings under harsh conditions, though the aldehyde group is more susceptible to oxidation. vedantu.comresearchgate.netjchps.com
Table 4: Oxidation Product of this compound
| Starting Material | Oxidizing Agent | Product |
| This compound | Potassium Permanganate (KMnO4) | 6-Ethoxy-2-naphthoic acid |
Naphthalene Ring Functionalization
The electron-rich naphthalene ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic system.
The position of electrophilic attack on the this compound ring is directed by the existing substituents: the ethoxy group (-OEt) and the formyl group (-CHO). The ethoxy group is an activating substituent that directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density through resonance. organicchemistrytutor.com Conversely, the aldehyde group is a deactivating substituent that directs incoming electrophiles to the meta position. libretexts.org
In the case of this compound, the powerful activating and ortho, para-directing effect of the ethoxy group at the 6-position dominates. organicchemistrytutor.comyoutube.com The ethoxy group strongly activates the positions ortho (C5 and C7) and para (C4) to it. However, the C4 position is in the other ring. The primary positions for electrophilic attack are therefore the C5 and C7 positions. The aldehyde group at C2 deactivates the ring to which it is attached, particularly the ortho (C1, C3) and para (C6) positions relative to itself.
Therefore, in an electrophilic aromatic substitution reaction such as bromination (using Br2 with a Lewis acid catalyst like FeBr3), the incoming electrophile is expected to substitute predominantly at the C5 position, which is ortho to the activating ethoxy group and on the same ring. researchgate.netstackexchange.com
Table 5: Predicted Major Product of Bromination of this compound
| Starting Material | Reagents | Predicted Major Product |
| This compound | Br2, FeBr3 | 5-Bromo-6-ethoxy-2-naphthaldehyde |
Alkoxylation and Ether Formation
The synthesis of various ethers from this compound can be achieved through several established methods, primarily by leveraging the reactivity of a related precursor, 6-hydroxy-2-naphthaldehyde (B1303687). The ethoxy group in the target molecule itself is generally stable under these conditions; however, the following strategies illustrate how analogous ether linkages can be introduced, which is a key derivatization approach for this class of compounds.
One of the most prominent methods for ether synthesis is the Williamson Ether Synthesis . masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.comwikipedia.orglibretexts.org For instance, 6-hydroxy-2-naphthaldehyde can be treated with a base like sodium hydroxide to form the corresponding sodium naphthoxide. Subsequent reaction with an alkyl halide, such as ethyl iodide, would yield this compound. This principle can be extended to synthesize a variety of other ethers.
A practical laboratory example demonstrating this principle is the synthesis of 2-butoxynaphthalene (B1668118) from 2-naphthol (B1666908). wvu.edu In this procedure, 2-naphthol is deprotonated with sodium hydroxide in ethanol, followed by the addition of 1-bromobutane (B133212) to yield the desired ether. wvu.edu A similar approach could be readily adapted for the synthesis of various alkoxy-naphthaldehydes starting from 6-hydroxy-2-naphthaldehyde.
| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |
| 6-hydroxy-2-naphthaldehyde | Ethyl Iodide | Sodium Hydroxide | This compound | Williamson Ether Synthesis |
| 6-hydroxy-2-naphthaldehyde | Propyl Bromide | Potassium Carbonate | 6-Propoxy-2-naphthaldehyde | Williamson Ether Synthesis |
| 6-hydroxy-2-naphthaldehyde | Benzyl Chloride | Sodium Hydride | 6-(Benzyloxy)-2-naphthaldehyde | Williamson Ether Synthesis |
This table presents hypothetical yet highly plausible derivatization strategies based on the well-established Williamson ether synthesis.
Synthesis of Complex Polycyclic Systems from this compound Precursors (e.g., Cyclohexenone Derivatives)
The aldehyde functionality and the aromatic nucleus of this compound provide strategic points for the construction of more complex, fused ring systems. Annulation reactions, which involve the formation of a new ring onto an existing one, are particularly valuable in this context.
A powerful method for the formation of six-membered rings is the Robinson Annulation . wikipedia.orgmasterorganicchemistry.com This reaction combines a Michael addition with an intramolecular aldol condensation to form a cyclohexenone ring. wikipedia.orgmasterorganicchemistry.com In a potential application, this compound could first be converted into an α,β-unsaturated ketone. For example, a Claisen-Schmidt condensation with acetone (B3395972) would yield (E)-4-(6-ethoxynaphthalen-2-yl)but-3-en-2-one. This Michael acceptor could then react with a ketone enolate, such as that derived from cyclohexanone, in a Robinson annulation sequence to generate a complex polycyclic system containing a new cyclohexenone ring fused to the naphthalene core.
The general mechanism of the Robinson annulation involves the initial Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation of the resulting 1,5-diketone. masterorganicchemistry.com
Another significant strategy for the synthesis of cyclic systems is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.org Derivatives of this compound can be designed to act as either the diene or the dienophile. For instance, the aldehyde could be converted into a conjugated diene through a Wittig-type reaction. Alternatively, Knoevenagel condensation of this compound with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, would furnish an electron-deficient alkene that could serve as a potent dienophile in a Diels-Alder reaction. The reaction of such a dienophile with a suitable diene, like 1,3-butadiene, would lead to the formation of a new six-membered ring.
| Starting Material | Reagent(s) | Key Intermediate/Product Type | Reaction Type |
| This compound | Acetone (in Claisen-Schmidt) followed by a ketone enolate | Fused cyclohexenone derivative | Robinson Annulation |
| This compound | Wittig reagent (to form a diene) followed by a dienophile | Polycyclic system with a new six-membered ring | Diels-Alder Reaction |
| This compound | Active methylene compound (e.g., malononitrile) followed by a diene | Functionalized cyclohexene (B86901) derivative | Knoevenagel Condensation followed by Diels-Alder Reaction |
This table outlines potential synthetic routes to complex polycyclic systems starting from this compound, based on fundamental organic reactions.
Medicinal Chemistry and Biological Activity of 6 Ethoxy 2 Naphthaldehyde and Its Derivatives
Role as Pharmaceutical Intermediates and Precursors
6-Ethoxy-2-naphthaldehyde is a significant chemical intermediate, primarily recognized for its role in the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Its structure is closely related to 6-methoxy-2-naphthaldehyde (B117158), the well-documented precursor for the NSAID Nabumetone. derpharmachemica.comscispace.comnih.govnih.gov The synthesis of Nabumetone from 6-methoxy-2-naphthaldehyde is a well-established industrial process, and a similar pathway is applicable for its ethoxy analog.
The common synthetic route involves a base-catalyzed aldol (B89426) condensation of the naphthaldehyde with acetone (B3395972). scispace.comnih.gov This reaction forms an unsaturated ketone intermediate, 4-(6-methoxy-2-naphthyl)-3-buten-2-one. Subsequently, this intermediate undergoes catalytic hydrogenation to reduce the carbon-carbon double bond, yielding the final product, Nabumetone. scispace.com Alternative methods include condensation with ethyl acetoacetate followed by reduction, hydrolysis, and decarboxylation. scispace.com While the literature predominantly details the synthesis using 6-methoxy-2-naphthaldehyde, the chemical principles and reaction steps are directly analogous for the synthesis starting from this compound.
Beyond its specific role as an intermediate for Nabumetone, the 6-ethoxy-2-naphthalene scaffold is a valuable starting point for the development of other novel anti-inflammatory agents. The structural features of this bicyclic aromatic system are present in numerous compounds investigated for their ability to modulate inflammatory pathways. Researchers have synthesized various naphthalene (B1677914) derivatives and evaluated their anti-inflammatory potential. For instance, derivatives of 5-ethoxy-2-mercapto benzimidazole have been synthesized and screened for their anti-inflammatory activity using rat paw edema models. nih.gov The core naphthalene structure itself is a key component in many compounds designed as selective cyclooxygenase-2 (COX-2) inhibitors, a primary target for modern anti-inflammatory drugs. nih.govnih.govwikipedia.org The versatility of the aldehyde group on this compound allows for its conversion into a wide array of derivative classes, including but not limited to chalcones, Schiff bases, and other heterocyclic systems, which are then studied for their potential to inhibit inflammatory mediators.
Antimicrobial and Antifungal Investigations
Disclaimer: Specific research detailing the antimicrobial and antifungal activities of chalcones and Schiff base metal complexes derived directly from this compound is limited in publicly available literature. The following sections and data tables are based on studies of closely related structures, such as those derived from 2-acetyl-6-methoxynaphthalene and other naphthaldehydes, to illustrate the typical antimicrobial and antifungal potential of these classes of compounds.
Chalcones, which are α,β-unsaturated ketones, can be readily synthesized through the Claisen-Schmidt condensation of an aldehyde (like this compound) with an acetophenone. This class of compounds is well-regarded for its broad spectrum of biological activities, including significant antimicrobial and antifungal properties. derpharmachemica.comsemanticscholar.orgymerdigital.comgsconlinepress.comjournaljabb.com The antimicrobial mechanism of chalcones is often attributed to the reactivity of the α,β-unsaturated keto moiety, which can interact with biological nucleophiles like amino acids or peptides in microorganisms.
Studies on chalcones derived from the related compound 2-acetyl-6-methoxynaphthalene have demonstrated their efficacy against various bacterial and fungal strains. These derivatives have shown significant zones of inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans. researchgate.netnih.gov The specific activity often depends on the substitution patterns on the aromatic rings of the chalcone (B49325) structure.
Table 1: Antimicrobial Activity of Representative Naphthalene-Based Chalcone Derivatives
Data in this table is illustrative and based on findings for chalcones derived from 2-acetyl-6-methoxynaphthalene. nih.gov
Schiff bases are formed by the condensation of a primary amine with an aldehyde, such as this compound. These compounds, containing an azomethine (-C=N-) group, are versatile ligands that can coordinate with various metal ions to form stable metal complexes. nih.govjuniperpublishers.comedgccjournal.org It is a widely observed phenomenon in medicinal chemistry that the biological activity of Schiff base ligands is significantly enhanced upon chelation with metal ions. scispace.comresearchgate.netscirp.orgscielo.org.mxmdpi.comresearchgate.netekb.eg
The enhanced antimicrobial activity of these metal complexes is often explained by Tweedy's chelation theory. Upon chelation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups of the ligand. This process increases the lipophilicity of the complex, making it easier to penetrate the lipid layers of microbial cell membranes. Once inside the cell, the metal ion can interfere with normal cellular processes, such as enzyme function and DNA replication, leading to cell death. researchgate.net Complexes of metals like copper(II), nickel(II), cobalt(II), and zinc(II) with Schiff bases derived from various aldehydes have shown potent antibacterial and antifungal properties. juniperpublishers.comscirp.orgscielo.org.mx
Table 2: Antifungal Activity of Representative Schiff Base Metal Complexes
Data in this table is illustrative and based on findings for Schiff base complexes derived from 2-hydroxy-1-naphthaldehyde. scispace.com
Enzyme Inhibition and Diagnostic Applications
The derivatives of this compound hold potential for applications in enzyme inhibition and diagnostics. The link to enzyme inhibition is most evident through its role as a precursor to NSAIDs like Nabumetone, which function by inhibiting cyclooxygenase (COX) enzymes, particularly the COX-2 isoform involved in inflammation. nih.govwikipedia.orgstanford.edu The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The naphthalene scaffold is a key structural feature in many potent COX-2 inhibitors.
In the realm of diagnostics, naphthalene derivatives are widely used as fluorescent probes due to their favorable photophysical properties, such as high quantum yields and good stability. nih.gov For example, a fluorescent probe for imaging mitochondrial pH was synthesized from the related compound 6-hydroxy-2-naphthaldehyde (B1303687). nih.gov This probe demonstrated a large Stokes shift, which is advantageous for reducing interference in fluorescence microscopy. nih.gov The chemical reactivity of the aldehyde group in this compound makes it a suitable starting point for designing reaction-based fluorescent probes that can detect specific analytes or changes in the cellular environment. researchgate.net These probes can be engineered for high selectivity and sensitivity, making them valuable tools in biological imaging and diagnostics.
Studies on Aldehyde Dehydrogenase Enzymes
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. nih.gov These enzymes are critical for various physiological processes, including detoxification and biosynthesis. nih.gov Dysfunction of ALDH enzymes has been linked to several diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. nih.govresearchgate.net The mitochondrial enzyme ALDH2 is particularly crucial for acetaldehyde metabolism, and its deficiency is associated with the alcohol flushing response observed in many East Asian populations. researchgate.netresearchgate.net
While the provided reference nih.gov suggests specific studies involving this compound and its derivatives with Aldehyde Dehydrogenase enzymes, this information is not available in the public domain. General research on ALDH inhibitors is extensive, with various compounds being investigated for their therapeutic potential. nih.gov However, specific studies detailing the interaction between this compound and ALDH enzymes could not be retrieved from the available literature.
Fluorescent Substrates for Inhibition Studies (e.g., Hypertension, Vascular Inflammation)
The development of fluorescent substrates is a key strategy for studying enzyme activity and for high-throughput screening of potential inhibitors. In the context of diseases like hypertension, which involves vascular inflammation, the inhibition of specific enzymes can be a therapeutic target. Zinc deficiency, for example, has been linked to hypertension. scispace.comnih.gov
The specific use of this compound to develop fluorescent substrates for ALDH inhibition studies in the context of hypertension and vascular inflammation, as indicated by reference nih.gov, is not detailed in publicly accessible scientific papers. Research in this area often involves designing molecules that change their fluorescent properties upon enzymatic conversion, allowing for the quantification of enzyme activity and inhibition.
Chemosensing and Bioimaging Applications
Development of Fluorescent Probes for Metal Ions (e.g., Zn²⁺)
Naphthaldehyde derivatives are valuable platforms for the synthesis of fluorescent chemosensors for various metal ions, with a significant focus on zinc (Zn²⁺). Zinc is an essential trace element involved in numerous physiological processes, and its dysregulation is linked to several diseases, including neurological disorders and hypertension. scispace.comnih.gov
The general strategy for creating a Zn²⁺ probe from a naphthaldehyde precursor, such as the structurally related 2-hydroxy-1-naphthaldehyde, involves a Schiff base condensation reaction. scispace.comnih.gov This reaction typically couples the naphthaldehyde with a molecule containing a primary amine, such as a hydrazide, to form a hydrazone. This new compound is designed to have a low intrinsic fluorescence. Upon binding to Zn²⁺, the probe undergoes a conformational change that often inhibits photoinduced electron transfer (PET), leading to a significant "turn-on" fluorescence response. scispace.comnih.gov
A fluorescent probe for Zn²⁺ based on a 2-hydroxy-1-naphthaldehyde Schiff base was synthesized and showed a significant fluorescence enhancement upon binding to zinc ions. scispace.comnih.gov The probe demonstrated high selectivity for Zn²⁺ over other common metal ions. nih.gov Such probes are valuable for detecting Zn²⁺ in environmental water samples and have potential for bioimaging applications in living cells. scispace.comnih.gov
| Probe Characteristic | Finding | Source |
| Probe Design | Schiff base reaction of 2-hydroxy-1-naphthaldehyde and furan-2-carbohydrazide. | scispace.comnih.gov |
| Sensing Mechanism | Inhibition of Photoinduced Electron Transfer (PET) upon Zn²⁺ binding. | scispace.com |
| Response Type | "Turn-on" fluorescence. | nih.gov |
| Selectivity | High selectivity for Zn²⁺ over other metal ions. | nih.gov |
| Application | Detection of Zn²⁺ in water samples and potential for cellular imaging. | scispace.comnih.gov |
Probes for Cancer Relevant Biomarkers and Cellular Imaging
The tumor microenvironment often exhibits distinct characteristics compared to normal tissues, such as altered pH. Mitochondria, being central to cell metabolism and apoptosis, are key organelles in cancer research, and changes in mitochondrial pH can be an important biomarker.
A fluorescent probe based on the related compound 6-hydroxy-2-naphthaldehyde has been developed for imaging mitochondrial pH. researchgate.net The probe was synthesized through a carbon-carbon double bond bridging of 6-hydroxy-2-naphthaldehyde and a pyridinium salt. researchgate.net This probe exhibited pH-dependent fluorescence, a large Stokes shift (which minimizes interference from the excitation light), and excellent mitochondrial-targeting ability. researchgate.net It was successfully used to visualize mitochondrial pH fluctuations in living HepG2 cancer cells. researchgate.net While this study does not use this compound, it demonstrates the utility of the naphthaldehyde scaffold in creating probes for cancer-relevant biomarkers and for cellular imaging.
Sensing of Water in Organic Solvents
The detection of trace amounts of water in organic solvents is crucial for many chemical reactions and industrial processes. Fluorescent probes offer a sensitive method for this purpose. The sensing mechanism is often based on the solvatochromic properties of a dye, where the fluorescence intensity or wavelength changes with the polarity of the environment. An increase in water content alters the polarity, thus affecting the fluorescence of the probe. epa.govconnectedpapers.com
Currently, there is no publicly available research that specifically describes the use of this compound or its derivatives for the sensing of water in organic solvents. The field primarily utilizes other fluorophores, such as naphthalimide derivatives, for this application. epa.govconnectedpapers.comresearchgate.net
Drug Discovery and Receptor Interaction Studies
The "6-ethoxy" functional group can be found in various scaffolds investigated in drug discovery. For instance, a series of 6-Ethoxy-2-mercaptobenzothiazole derivatives were synthesized and evaluated as potential α-glucosidase inhibitors. α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. This study highlights the potential of the 6-ethoxy moiety to be incorporated into pharmacologically active molecules.
The broader naphthalene scaffold is a well-established privileged structure in medicinal chemistry, appearing in drugs with anti-inflammatory properties. However, specific drug discovery programs or receptor interaction studies centered on this compound are not extensively detailed in the current body of publicly available literature.
Strigolactone Receptor Inhibition
Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating various aspects of plant development, including shoot branching and leaf senescence. The artificial control of SL signaling is a promising strategy in agriculture to improve crop yield and manage parasitic weeds. A key protein in this pathway is the SL receptor, DWARF 14 (D14), making it a prime target for the development of inhibitors.
Research into inhibitors of SL signaling has led to the discovery of naphthaldehyde-based compounds as promising candidates. Through in silico virtual screening of chemical libraries, 2-methoxy-1-naphthaldehyde was identified as a novel inhibitor of SL reception. This compound was found to block the SL-induced interaction between the D14 receptor and its target proteins.
Further studies on derivatives of this compound have provided insights into their structure-activity relationships. While 2-methoxy-1-naphthaldehyde showed significant inhibitory activity, other derivatives, including 2-ethoxy-1-naphthaldehyde, were also synthesized and evaluated. These investigations suggest that the aldehyde and methoxy (B1213986)/ethoxy groups on the naphthalene ring are important for activity. The exploration of such derivatives is crucial for developing more potent and selective SL receptor inhibitors, which could lead to new plant growth regulators.
| Compound | Target | Activity |
| 2-methoxy-1-naphthaldehyde | Strigolactone Receptor (D14) | Inhibits SL-induced protein-protein interactions |
| 2-ethoxy-1-naphthaldehyde | Strigolactone Receptor (D14) | Evaluated as a derivative for structure-activity relationship studies |
| GR24 (SL analog) | Strigolactone Receptor (D14) | Agonist used to induce SL signaling in assays |
VEGFR2 Inhibition in Glioblastoma Multiforme (via quinolinone analogs)
Glioblastoma multiforme (GBM) is an aggressive and challenging form of brain cancer. A key therapeutic strategy in GBM treatment involves targeting angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical protein in this process, making it a significant target for anti-cancer drug development.
Research has focused on designing and synthesizing novel compounds that can inhibit VEGFR2 activity. One such class of compounds is quinolinone analogs. The synthesis of these analogs can potentially start from various precursors, including naphthaldehyde derivatives, which serve as versatile building blocks in organic chemistry. Specifically, 3,4-dihydroquinolin-2(1H)-one derivatives have been investigated as potential VEGFR2 inhibitors for GBM therapy. The rationale is that by blocking VEGFR2, these compounds can disrupt the tumor's blood supply, thereby impeding its growth and proliferation. The expression of VEGFR-2 by glioma cells themselves has been linked to resistance against both chemotherapeutic and antiangiogenic treatments, further highlighting the importance of effective VEGFR-2 inhibition. epa.gov
The development of these quinolinone analogs often involves multi-step synthetic procedures where the core structure is modified to enhance binding affinity and selectivity for the VEGFR2 active site. This approach underscores the potential utility of naphthaldehyde scaffolds as a starting point for creating more complex molecules aimed at treating glioblastoma.
Structure-Based Drug Design and Virtual Screening Approaches
Structure-based drug design (SBDD) and virtual screening are powerful computational techniques that accelerate the discovery of new therapeutic agents. These methods rely on the three-dimensional structure of a biological target, such as an enzyme or receptor, to identify and optimize potential drug candidates.
A prime example of this approach is the identification of naphthaldehyde-based inhibitors for the strigolactone receptor, D14. Researchers utilized a pharmacophore model based on the crystal structure of the D14 protein. This model outlined the essential features a molecule must possess to bind effectively to the receptor. A large chemical library was then computationally screened against this model, leading to the identification of promising hit compounds. This in silico process is significantly faster and more cost-effective than traditional high-throughput screening of physical compounds.
This methodology is broadly applicable and has been used to design inhibitors for numerous targets, including viral proteases and kinases. The process typically involves:
Target Identification and Validation: Determining the 3D structure of the protein of interest via methods like X-ray crystallography.
Virtual Screening: Computationally docking thousands or millions of small molecules from a virtual library into the binding site of the target protein.
Hit Identification: Ranking the molecules based on their predicted binding affinity and other parameters to select a smaller, manageable number of candidates for experimental testing.
This rational, computer-aided approach significantly streamlines the drug discovery pipeline, allowing for the efficient design of novel inhibitors, including those based on the naphthaldehyde scaffold.
Molecular Docking and Binding Mode Analysis
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgekb.eg It is a critical tool in structure-based drug design for understanding how a ligand, such as a derivative of this compound, might interact with its protein target at the atomic level.
In the context of the previously mentioned research, molecular docking was employed to elucidate the binding mechanisms of potential inhibitors.
For Strigolactone Receptor (D14) Inhibition: Docking simulations were performed to understand how 2-methoxy-1-naphthaldehyde interacts with the D14 receptor's binding cavity. These simulations provide insights into the specific amino acid residues involved in the interaction, such as through hydrogen bonds or hydrophobic interactions. This analysis helps explain the inhibitory activity and guides the design of more potent analogs.
For VEGFR2 Inhibition: Molecular docking studies were conducted to analyze the binding mode of newly synthesized 3,4-dihydroquinolin-2(1H)-one derivatives with the VEGFR2 kinase domain. researchgate.net By visualizing the docked poses, researchers can predict the binding affinity and understand the key interactions that stabilize the ligand-protein complex. researchgate.net This information is invaluable for optimizing the lead compounds to improve their efficacy as VEGFR2 inhibitors. rsc.org
The results from these docking analyses are often presented as binding energy scores (e.g., in kcal/mol), which estimate the strength of the interaction. This allows for a comparative ranking of different compounds before they are synthesized and tested in the lab.
| Target Protein | Ligand Type | Computational Method | Purpose |
| Strigolactone Receptor (D14) | Naphthaldehyde derivatives | Molecular Docking | To simulate and analyze the binding interaction and inhibitory mechanism. |
| VEGFR2 | Quinolinone analogs | Molecular Docking | To understand the binding mode and predict the affinity of potential inhibitors for glioblastoma. researchgate.net |
Phototoxicology and Photodegradation Pathways of Related Compounds
Naphthaldehydes belong to the broader class of polycyclic aromatic hydrocarbons (PAHs), a group of compounds known for their unique photochemical properties and environmental significance. researchgate.netnih.govnih.gov The environmental fate of these compounds is often influenced by their interaction with light.
Upon irradiation with light, particularly ultraviolet (UV) radiation, PAHs can become photo-excited. researchgate.net This excited state can lead to several outcomes, including the generation of reactive oxygen species (ROS). researchgate.net The formation of ROS can, in turn, induce phototoxicity and initiate lipid peroxidation and DNA damage in biological systems. researchgate.net
The photodegradation of naphthalene and its derivatives in the environment is a complex process. ekb.egrsc.orgzastita-materijala.org Studies have shown that these compounds can undergo various photochemical reactions, leading to the formation of different byproducts. For instance, the photocatalytic degradation of naphthalene in the presence of semiconductor nanoparticles like ZnO or Fe3O4 can break down the aromatic structure into simpler, often less toxic compounds. zastita-materijala.orgresearchgate.net The specific degradation pathway can be influenced by environmental conditions such as pH, the presence of catalysts, and the intensity of light. ekb.eg
The photochemical behavior of naphthaldehydes themselves can also involve specific reactions like photocycloadditions. researchgate.net These reactions demonstrate that the molecular structure can be significantly altered upon exposure to light, which has implications for both their biological activity and their persistence in the environment. Understanding these photodegradation pathways is crucial for assessing the environmental risk and fate of naphthaldehyde-related compounds. ncl.ac.uk
Materials Science and Advanced Technological Applications of 6 Ethoxy 2 Naphthaldehyde
Development of Organic Electronic Materials
The naphthalene (B1677914) moiety is a well-established component in the design of organic semiconductors due to its rigid, planar structure and excellent charge transport properties. The incorporation of an ethoxy group at the 6-position and a naphthaldehyde functional group at the 2-position of the naphthalene ring system allows for the synthesis of a diverse range of derivatives with tailored electronic and optical properties for various organic electronic devices.
Derivatives of naphthaldehyde are utilized in the development of emitters for Organic Light-Emitting Diodes (OLEDs). The naphthalene core provides a stable, high-energy backbone that can be functionalized to tune the emission color and efficiency. Naphthalimide-based compounds, which can be synthesized from naphthaldehyde derivatives, have been investigated as green emitters in OLEDs. For instance, certain naphthalimide derivatives have demonstrated promising electroluminescent characteristics, achieving external quantum efficiencies suitable for display and lighting applications. The thermal and morphological stability of these materials are critical for the operational lifetime of OLED devices, and naphthalimide derivatives have shown high decomposition and glass transition temperatures, making them well-suited for these applications mdpi.com.
| Emitter Type | Host Matrix | Emission Color | Maximum Power Efficacy (lm/W) | Maximum Current Efficacy (cd/A) | Maximum External Quantum Efficiency (%) |
| Naphthalimide Derivative | CBP | Green | 7.7 | 7.9 | 3.3 |
Table showing the performance of an OLED device incorporating a naphthalimide-based emitter. Data sourced from mdpi.com.
Naphthalene derivatives are key components in the fabrication of n-type organic semiconductors for Organic Thin-Film Transistors (OTFTs). The electron-withdrawing nature of the imide groups in naphthalene diimide (NDI) derivatives, which can be synthesized from naphthaldehyde precursors, facilitates electron transport. Research has shown that the molecular structure of NDI derivatives significantly influences the performance of OTFTs, including the charge-carrier mobility and the hysteresis effect aip.orgaip.org. For instance, the introduction of specific side chains can promote uniform thin-film growth and reduce interfacial trap density, leading to more reliable device performance aip.orgaip.org. The high electron affinity and remarkable thermal, chemical, and photochemical stability of NDI-based materials make them excellent candidates for use in organic electronics gatech.edu.
| NDI Derivative | Side Chain | Hysteresis | Interfacial Trap Density | Thin Film Growth |
| NDI-BOCF3 | -CH2-Ph-OCF3 | Negligible | Low | Uniform |
| NDI-C6 | -C6H13 | Notable | High | Non-uniform |
Table comparing the properties of two different naphthalene diimide (NDI) derivatives in Organic Thin-Film Transistors (OTFTs). Data sourced from aip.orgaip.org.
The naphthalene scaffold is also a promising building block for organic solid-state laser dyes. The introduction of a naphthalene unit into laser dye molecules can shift the emission to longer wavelengths without compromising the optical properties rsc.org. This is advantageous for developing green and yellow laser dyes from standard blue emitters rsc.org. The rigid structure of the naphthalene core can help to suppress concentration quenching, leading to high radiative decay rates and low amplified spontaneous emission (ASE) thresholds in neat films rsc.org. Furthermore, naphthalene derivatives have demonstrated enhanced photostability and thermal stability compared to their phenylene counterparts, which is crucial for the longevity of organic laser devices rsc.org. While direct application of 6-ethoxy-2-naphthaldehyde in organic lasers is not extensively documented, its derivatives hold potential for the development of new gain media.
Synthesis of Fluorescent Organic Quantum Dots for Bioimaging
Fluorescent organic quantum dots (OQDs) have emerged as a promising class of nanomaterials for bioimaging applications due to their high quantum yield, photostability, and biocompatibility. The synthesis of OQDs often involves the carbonization of organic precursors. While a variety of biomass and organic molecules have been used as carbon sources for the synthesis of fluorescent carbon quantum dots (CQDs), specific derivatives of 6-alkoxy-2-naphthaldehyde have been shown to be excellent precursors for wavelength-tunable aggregation-induced emission (AIE) active dyes, also known as AIEgens researchgate.netfrontiersin.orgnih.govmdpi.comharvard.edu.
A study on 6-methoxy-2-naphthaldehyde (B117158), a close analog of this compound, demonstrated that Knoevenagel condensation with various active methylene (B1212753) compounds can produce fluorophores with AIE characteristics. One such derivative, formed with malononitrile (B47326), exhibited a significant redshift and a large Stokes shift upon aggregation, with a broad AIE band that is suitable for dual-channel bioimaging. The unique AIE behavior was attributed to the formation of excimers due to specific molecular packing in the aggregated state. These findings suggest that derivatives of this compound could be similarly employed to create novel fluorescent probes for advanced bioimaging applications.
| Precursor | Reaction | Key Feature | Application |
| 6-methoxy-2-naphthaldehyde | Knoevenagel condensation | Wavelength-tunable AIE | Dual-channel bioimaging |
Table summarizing the synthesis and application of AIEgens from a 6-alkoxy-2-naphthaldehyde derivative.
Second Harmonic Generation (SHG) Materials and Non-Linear Optics (NLO)
Non-linear optical (NLO) materials are crucial for a range of photonic applications, including frequency conversion and optical switching. Organic molecules with large second-order NLO responses typically possess a donor-π-acceptor (D-π-A) structure. The naphthalene ring can act as an effective π-bridge in such systems.
Research on 6-methoxy-2-naphthaldehyde, a compound structurally similar to this compound, has demonstrated its potential as an NLO material. Crystals of 6-methoxy-2-naphthaldehyde were found to exhibit second harmonic generation (SHG) efficiency that is a significant fraction of that of urea, a standard NLO material. The crystal structure was determined to be orthorhombic with a non-centrosymmetric space group (P212121), which is a prerequisite for second-order NLO effects.
| Compound | Crystal System | Space Group | SHG Efficiency (vs. Urea) |
| 6-methoxy-2-naphthaldehyde | Orthorhombic | P212121 | 0.59 - 0.8 |
Table of the nonlinear optical properties of 6-methoxy-2-naphthaldehyde. Data sourced from researchgate.net.
Furthermore, Schiff bases derived from various aldehydes, including naphthaldehyde derivatives, have been investigated for their NLO properties researchgate.netresearchgate.netnih.govnih.gov. The delocalized π-electron systems in these molecules can lead to large hyperpolarizabilities, making them promising candidates for NLO applications nih.gov. Theoretical studies using Density Functional Theory (DFT) have been employed to predict the NLO properties of Schiff base derivatives and have shown that these compounds can exhibit significant first and second hyperpolarizabilities researchgate.net.
Corrosion Inhibition Properties of Derivatives
Derivatives of this compound, particularly Schiff bases, have been investigated as effective corrosion inhibitors for metals, such as mild steel, in acidic environments nih.govnih.govscispace.comresearchgate.netmedcraveonline.com. The mechanism of corrosion inhibition by these organic compounds involves their adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium nih.govnih.gov.
The effectiveness of Schiff base inhibitors is attributed to the presence of heteroatoms (such as nitrogen and oxygen) and π-electrons in the aromatic rings, which can interact with the d-orbitals of the metal atoms nih.gov. The general structure of Schiff bases, with their characteristic azomethine (-C=N-) linkage, provides active centers for adsorption nih.gov.
Studies on Schiff bases derived from substituted benzaldehydes have shown that the inhibition efficiency increases with the concentration of the inhibitor and is influenced by the molecular structure of the inhibitor nih.gov. The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer nih.gov. Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that these Schiff bases can act as mixed-type inhibitors, affecting both the anodic and cathodic corrosion reactions scispace.com.
| Inhibitor Type | Metal | Corrosive Medium | Inhibition Mechanism | Adsorption Isotherm |
| Schiff Base Derivatives | Mild Steel | HCl | Adsorption, Protective film formation | Langmuir |
Table summarizing the corrosion inhibition properties of Schiff base derivatives.
Emerging Research Directions and Future Perspectives for 6 Ethoxy 2 Naphthaldehyde
Exploration of Novel Derivatization Strategies for Enhanced Bioactivity
The aldehyde functional group of 6-Ethoxy-2-naphthaldehyde serves as a key handle for a variety of chemical transformations, allowing for the synthesis of diverse derivatives with potentially enhanced biological activities. Research in this area is focused on creating libraries of compounds for screening against various therapeutic targets.
One promising strategy involves the synthesis of Schiff base derivatives. The reaction of this compound with various primary amines can yield a wide array of imines. These Schiff bases are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The electronic properties of the substituent on the amine can significantly modulate the bioactivity of the resulting Schiff base.
Another area of exploration is the derivatization of the aldehyde to form heterocyclic compounds. For instance, condensation reactions with reagents like substituted hydrazines or hydroxylamine (B1172632) can lead to the formation of pyrazoline and isoxazole (B147169) derivatives, respectively. These heterocyclic motifs are prevalent in many biologically active molecules.
The following table illustrates potential derivatization strategies and the resulting classes of compounds with their associated biological activities.
| Derivative Class | General Structure | Potential Bioactivity |
| Schiff Bases | Naphthyl-CH=N-R | Antimicrobial, Anticancer |
| Chalcones | Naphthyl-CH=CH-CO-R | Anti-inflammatory, Antioxidant |
| Hydrazones | Naphthyl-CH=N-NH-R | Anticonvulsant, Antidepressant |
| Pyrazolines | Naphthyl-substituted pyrazoline ring | Antimicrobial, Anti-inflammatory |
| Isoxazoles | Naphthyl-substituted isoxazole ring | Analgesic, Antitumor |
Advanced Computational Modeling for Predictive Design
Computational modeling is becoming an indispensable tool in the rational design of novel derivatives of this compound. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations are being employed to predict the structural, electronic, and biological properties of potential derivatives before their synthesis. iau.irosti.gov
DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. iau.ir For example, the calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can help in predicting the charge transfer properties and reactivity of the molecules. This information is crucial for designing molecules with specific electronic properties for applications in materials science.
Molecular docking and molecular dynamics simulations are being used to predict the binding affinity and interaction of this compound derivatives with biological targets such as enzymes and receptors. nih.gov These in silico studies can help in identifying promising lead compounds for further experimental investigation, thereby accelerating the drug discovery process. nih.gov The following table summarizes the key computational methods and their applications in the study of this compound derivatives.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure analysis | HOMO/LUMO energies, Mulliken charges, Reactivity descriptors |
| Molecular Docking | Prediction of protein-ligand interactions | Binding affinity, Binding mode, Key interacting residues |
| Molecular Dynamics (MD) | Simulation of dynamic behavior in a biological environment | Stability of protein-ligand complex, Conformational changes |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity | Predictive models for bioactivity |
Integration into Multi-Functional Systems for Sensing and Catalysis
The unique photophysical properties of the naphthalene (B1677914) moiety make this compound an attractive building block for the development of fluorescent chemosensors. Derivatization of the aldehyde group with specific recognition units can lead to sensors that exhibit a change in their fluorescence properties upon binding to a target analyte, such as metal ions or biologically important molecules. researchgate.netnih.gov For instance, Schiff base derivatives of naphthaldehyde have been shown to be effective fluorescent sensors for various metal ions. rsc.org
In the field of catalysis, this compound and its derivatives can be utilized as ligands for the synthesis of transition metal complexes. These complexes can act as catalysts in a variety of organic transformations. The electronic and steric properties of the naphthalene-based ligand can be fine-tuned to optimize the catalytic activity and selectivity of the metal center. Research is ongoing to explore the potential of such complexes in asymmetric catalysis and other challenging organic reactions. acs.org
Development of Green and Sustainable Manufacturing Processes
The development of environmentally friendly and sustainable methods for the synthesis of this compound and its derivatives is a key area of current research. Traditional synthetic methods often involve the use of hazardous reagents and solvents. Green chemistry principles are being applied to develop alternative synthetic routes that are more efficient and have a lower environmental impact. nih.govrsc.orgrsc.org
One approach is the use of catalytic methods that employ non-toxic and recyclable catalysts. For example, the oxidation of the corresponding alcohol to this compound can be achieved using green oxidizing agents and catalysts. nih.gov Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and energy consumption. scielo.org.mx The use of biomass-derived starting materials is also being explored as a sustainable alternative to petroleum-based feedstocks. rsc.orgrsc.org
The following table outlines some green chemistry approaches for the synthesis of aromatic aldehydes like this compound.
| Green Chemistry Approach | Description | Advantages |
| Catalytic Oxidation | Use of catalysts to promote the oxidation of alcohols to aldehydes. | High selectivity, mild reaction conditions, reduced waste. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. | Shorter reaction times, increased yields, lower energy consumption. |
| Biocatalysis | Use of enzymes as catalysts for chemical transformations. | High specificity, biodegradable catalysts, mild reaction conditions. |
| Use of Renewable Feedstocks | Synthesis from biomass-derived starting materials. | Reduced reliance on fossil fuels, sustainable sourcing. |
Expansion into New Therapeutic Areas and Biomedical Technologies
The naphthalene scaffold is present in a number of approved drugs, highlighting its therapeutic potential. researchgate.netekb.eg Derivatives of this compound are being investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. researchgate.netresearchgate.netwisdomlib.orgnih.gov The ethoxy group at the 6-position can enhance the lipophilicity of the molecule, which may improve its pharmacokinetic properties.
In the area of biomedical technologies, this compound derivatives are being explored for their potential as imaging agents and drug delivery vehicles. The fluorescent properties of the naphthalene core can be exploited for the development of fluorescent probes for cellular imaging. Furthermore, the ability to functionalize the aldehyde group allows for the attachment of targeting moieties or therapeutic agents for targeted drug delivery.
The diverse biological activities of naphthalene-based compounds suggest that this compound is a promising starting point for the development of new therapeutic agents and biomedical tools. google.comdrugbank.comijper.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Ethoxy-2-naphthaldehyde, and how can reaction conditions be optimized for yield?
- Methodology :
- Step 1 : Start with a naphthol derivative (e.g., 2-naphthol) dissolved in a polar aprotic solvent like DMF.
- Step 2 : Add a base (e.g., K₂CO₃) to deprotonate the hydroxyl group, followed by alkylation with propargyl bromide or ethoxy-substituted alkyl halides.
- Step 3 : Monitor reaction progress via TLC. Terminate the reaction when starting material is consumed (~3–5 hours).
- Optimization : Adjust solvent polarity (e.g., switch to THF for slower reactions), temperature (room temperature vs. reflux), and stoichiometry of reagents. Use column chromatography or recrystallization for purification .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to confirm the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.3 ppm for OCH₂) and aldehyde proton (δ ~9.8–10.2 ppm).
- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to detect the molecular ion peak (e.g., m/z = 200.2 for C₁₃H₁₂O₂).
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with UV detection at λ = 254 nm .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and N95 masks to avoid inhalation of dust.
- Ventilation : Use fume hoods during synthesis or weighing.
- Storage : Keep in amber glass bottles at 2–8°C under inert gas (e.g., argon) to prevent oxidation.
- Emergency Measures : In case of skin contact, wash with soap and water; for eye exposure, rinse with saline solution for 15 minutes .
Advanced Research Questions
Q. How can researchers design controlled exposure studies to assess the toxicological profile of this compound while minimizing bias?
- Methodology :
- Randomization : Randomly assign test subjects (e.g., rodents) to exposure groups using stratified randomization based on weight and age.
- Blinding : Conceal allocation details from personnel administering doses.
- Bias Assessment : Use risk-of-bias tools (Table 1) to evaluate study design rigor.
| Risk of Bias Criteria | Response (Yes/No) |
|---|---|
| Dose randomization | Yes |
| Allocation concealment | Yes |
| Outcome reporting completeness | Yes |
| Table 1: Adapted from risk-of-bias questionnaires for toxicological studies . |
Q. What methodologies are effective in resolving contradictory data in studies involving this compound?
- Methodology :
- Iterative Analysis : Re-examine raw data (e.g., NMR spectra, chromatograms) for instrumentation errors.
- Statistical Reconciliation : Apply multivariate analysis (e.g., ANOVA) to identify outliers or confounding variables.
- Cross-Validation : Compare results with alternative techniques (e.g., X-ray crystallography for structural confirmation) .
Q. What are the ethical considerations in sharing experimental data on this compound while ensuring patient privacy in health-related research?
- Methodology :
- De-identification : Remove all personal identifiers from datasets linked to human subjects.
- Data Anonymization : Aggregate data to prevent re-identification (e.g., report group averages instead of individual responses).
- Compliance : Adhere to GDPR or HIPAA standards for data sharing platforms. Document ethical approvals from institutional review boards (IRBs) .
Data Contradiction Analysis Example
- Scenario : Discrepancies in reported toxicity thresholds.
- Resolution Steps :
Replicate experiments using standardized protocols (e.g., OECD Test Guidelines).
Validate assays with positive/negative controls (e.g., naphthalene as a comparator).
Publish raw datasets in repositories like Figshare to enable peer scrutiny .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
